4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3S/c22-20-7-9-21(10-8-20)26-15-4-16-27(24,25)23-13-11-19(12-14-23)17-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBWLUPSGNSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and sulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions using 4-fluorophenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: 4-fluorophenol, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Structural Analogs in Radiopharmaceuticals
Compound : 4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine
- Key Differences: Replaces the 4-fluorophenoxypropyl group with a radioiodinated benzylsulfonyl chain.
- Pharmacokinetics: Biodistribution studies in rats demonstrated rapid clearance from blood and accumulation in the liver and kidneys, suggesting sulfonyl groups influence tissue tropism. Extrapolated human absorbed doses (using ICRP guidelines) indicate suitability for diagnostic imaging .
- Functional Implications : The iodine atom introduces radiolabeling capability but may reduce metabolic stability compared to the fluorine-substituted analog due to larger atomic size and susceptibility to dehalogenation .
Therapeutic Analogs: Cisapride
Compound: cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidyl]-2-methoxybenzamide (Cisapride)
- Structural Overlap: Shares the 3-(4-fluorophenoxy)propyl-piperidine backbone but incorporates additional substituents (chloro, methoxy, benzamide).
- Biological Activity: Cisapride is a 5-HT₄ receptor agonist used for gastrointestinal motility disorders. The fluorophenoxypropyl group likely enhances receptor binding affinity, while the benzamide moiety confers selectivity .
Sulfonyl-Containing Perfluorinated Compounds (PFCs)
Examples :
- α-[5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Octadecafluoro-2-hydroxytridecyl]-poly(oxyethylene) ()
- 1-Propanesulfonic acid derivatives with perfluoroalkyl chains ()
| Parameter | Target Compound | PFCs |
|---|---|---|
| Fluorination | Single 4-fluorophenoxy group | Extensive perfluoroalkyl chains |
| Sulfonyl Group Role | Enhances stability and receptor interaction | Increases hydrophobicity and persistence |
| Environmental Impact | Likely biodegradable | Persistent organic pollutants (POPs) |
| Bioavailability | Moderate lipophilicity | High membrane permeability due to PFCs |
- Key Insight : The target compound lacks the environmental persistence of PFCs but may exhibit reduced chemical stability compared to fully fluorinated analogs .
Pharmacodynamic and Kinetic Considerations
- Enzymatic Inhibition : The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can contextualize inhibitory potency if enzymatic targets (e.g., kinases, receptors) are identified. Structural variations in the benzyl and sulfonyl groups may alter Ki values significantly .
- Synthesis and Quality Control : Pharmacopeial standards for Cisapride (99–101% purity) underscore the importance of precise synthesis for therapeutic compounds, a benchmark applicable to the target compound .
Biological Activity
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a sulfonyl moiety, along with a 4-fluorophenoxy group. Its distinctive chemical characteristics suggest various therapeutic applications, including anti-inflammatory and analgesic properties.
Key Functional Groups
- Piperidine Ring: A six-membered ring containing one nitrogen atom, known for its presence in various pharmacologically active compounds.
- Benzyl Group: Enhances lipophilicity, aiding in cellular penetration.
- Sulfonyl Group: Known to enhance the biological activity of compounds by facilitating interactions with biological targets.
- Fluorophenoxy Group: Imparts unique electronic properties that may influence the compound's interaction with receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl and fluorophenoxy groups enhance binding affinity and selectivity towards these targets.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory effects: Potentially through inhibition of pro-inflammatory mediators.
- Analgesic properties: By modulating pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar piperidine derivatives, providing insights into the potential efficacy of this compound:
- Dopamine Receptor Antagonism:
- Antiviral Activity:
- Prokineticin Mediated Diseases:
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | Lacks sulfonyl and fluorophenoxy groups | Limited therapeutic applications |
| 1-Benzyl-4-(4-fluorophenyl)piperidine | Contains fluorophenyl but not sulfonyl | Different reactivity; less potent |
| 4-Benzyl-1-(3-phenylsulfanyl-propyl)-piperidine | Similar structure but different substituents | Moderate antiviral activity |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-benzylpiperidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonylation of the piperidine core can be achieved using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C) . Optimization includes adjusting solvent polarity (e.g., DCM vs. THF), reaction time (monitored via TLC), and stoichiometry of reagents (e.g., 1.2 equivalents of sulfonylating agent). Evidence from analogous compounds suggests that controlled addition of H₂O₂ can improve sulfonyl group incorporation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and sulfonyl-adjacent methylene groups (δ 3.8–4.2 ppm) .
- HPLC : Retention time and peak area (e.g., 95% purity at 254 nm) validate purity .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .
Q. What safety precautions are required during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents due to potential sulfonyl group reactivity .
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis and spectral data for sulfonylated piperidines?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N deviations >0.4%) may arise from residual solvents or incomplete purification. Re-crystallization in EtOAc/hexane mixtures or column chromatography (silica gel, gradient elution) can improve purity . Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) to confirm assignments .
Q. What experimental design principles apply to optimizing sulfonylation yield in flow chemistry systems?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (temperature, residence time, reagent ratio). For example, a central composite design can model the interaction between flow rate (0.1–0.5 mL/min) and temperature (25–60°C) to maximize conversion . Real-time monitoring via inline IR spectroscopy enhances reproducibility .
Q. How can biological activity assays be designed to evaluate receptor-binding affinity for this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., dopamine D2 receptors) to measure IC₅₀ values. Prepare test compounds in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Functional Assays : cAMP inhibition or β-arrestin recruitment assays (e.g., BRET/FRET) can assess agonism/antagonism .
Q. What strategies mitigate solvent effects on the stability of the sulfonyl-piperidine moiety?
- Methodological Answer : Avoid protic solvents (e.g., MeOH/H₂O) that hydrolyze sulfonates. Stability studies in DMSO or acetonitrile (25–40°C, pH 7.4) over 72 hours, monitored via HPLC, can identify degradation pathways (e.g., sulfonic acid formation) .
Q. How can researchers validate the purity of intermediates during multi-step synthesis?
- Methodological Answer :
- Combined Techniques : Use TLC for rapid screening and UPLC-MS for trace impurity detection (<0.1%).
- Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) provide absolute purity values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
